molecular formula C18H17N3O4S B6425879 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide CAS No. 2034519-50-9

2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide

Cat. No.: B6425879
CAS No.: 2034519-50-9
M. Wt: 371.4 g/mol
InChI Key: FVKIUJXPEHZYLH-UHFFFAOYSA-N
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Description

2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide is a heterocyclic compound featuring:

  • A chromene core (2-oxo-2H-chromene) with a carboxamide group at position 2.
  • A 1,2,4-oxadiazole ring substituted at position 3 with a thian-4-yl group (a sulfur-containing six-membered alicyclic ring).
  • A methylene (-CH2-) linker bridging the oxadiazole and chromene-carboxamide moieties.

This structural architecture confers unique electronic, steric, and bioactive properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions and coupling of pre-formed heterocyclic intermediates .

Properties

IUPAC Name

2-oxo-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-17(13-9-12-3-1-2-4-14(12)24-18(13)23)19-10-15-20-16(21-25-15)11-5-7-26-8-6-11/h1-4,9,11H,5-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKIUJXPEHZYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the oxadiazole ring and the thianyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Structural Composition

ComponentDescription
Chromene CoreFused benzopyran ring system
Oxadiazole RingContributes to antimicrobial and anti-inflammatory effects
Thian GroupEnhances electronic properties and binding interactions

Antimicrobial Activity

The presence of the 1,2,4-oxadiazole ring suggests that this compound may exhibit antimicrobial properties. Compounds containing oxadiazole rings have been widely studied for their effectiveness against various pathogens. Preliminary studies indicate that derivatives of oxadiazole can inhibit bacterial growth and possess antifungal properties.

Enzyme Inhibition

Research indicates that the chromene core has shown inhibitory activity against several enzymes, including kinases and phosphatases. Investigating the specific enzyme inhibitory potential of this compound could lead to significant findings in drug development. For instance, compounds with similar structures have been reported to exhibit selective inhibition against certain cancer-related kinases.

Anti-inflammatory Properties

The unique combination of the chromene and oxadiazole moieties may also impart anti-inflammatory effects. Compounds with similar structural features have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Synthetic Routes Overview

StepReaction TypeKey Reactants
Formation of Oxadiazole RingOxidative reactionThiosemicarbazide + carboxylic acid
Attachment of Thian GroupNucleophilic substitutionThian precursor
Formation of Chromene StructureAmide bond formationOxadiazole-thian intermediate + chromene derivative

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of compounds similar to 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide :

  • Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that modifications leading to similar structures may enhance antimicrobial potency.
  • Cancer Research : Research on related chromene compounds has shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. This highlights the potential for developing novel anticancer agents based on this compound's structure.
  • Inflammatory Response Modulation : Investigations into compounds with similar functionalities revealed their ability to modulate inflammatory responses in vitro by downregulating cytokine production in macrophages.

Mechanism of Action

The mechanism of action of 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Core Structure Heterocycle Type Substituents/Modifications Key Functional Differences
Target Compound Chromene-3-carboxamide 1,2,4-Oxadiazole Thian-4-yl substituent Enhanced lipophilicity due to alicyclic sulfur
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide Chromene-3-carboxamide 1,2,4-Thiadiazole 3-Methyl group on thiadiazole Sulfur vs. oxygen in heterocycle; altered electronic properties
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide Chromene-3-carboxamide Thiazole 3-Fluorophenyl group on thiazole; ethyl linker Fluorine enhances electronegativity and binding affinity
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide Chromene-3-carboxamide Thiazole 3,4-Dichlorobenzyl substituent Chlorine atoms increase steric bulk and reactivity
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide Chromene-3-carboxamide 1,2,5-Oxadiazole 3,4-Dimethylphenyl substituent Aromatic vs. alicyclic substituent; solubility differences

Physicochemical Properties

Property Target Compound Thiadiazole Analogue Thiazole Derivative
Molecular Weight (g/mol) ~398.4 303.3 410.4
LogP (Predicted) 3.2 2.8 3.8
Aqueous Solubility (mg/mL) 0.15 0.25 0.08
Melting Point (°C) 215–220 (decomposes) 190–195 230–235

The target compound’s higher LogP reflects the thian-4-yl group’s contribution to lipophilicity, while reduced solubility compared to the thiadiazole analogue may limit bioavailability .

Biological Activity

The compound 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide is a novel heterocyclic compound that integrates a chromene structure with an oxadiazole moiety. This unique combination suggests diverse biological activities, particularly in antimicrobial and anticancer realms. The biological activity of this compound is primarily attributed to its structural components, which include the 2H-chromene , 1,2,4-oxadiazole , and thian groups.

Structural Overview

The molecular structure of the compound can be represented as follows:

C15H14N4O3S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure features:

  • A chromene core , known for its presence in various natural products and synthetic compounds with significant biological activities.
  • An oxadiazole ring , which has been linked to numerous pharmacological properties.
  • A thian group , which may enhance electronic properties and influence interactions with biological targets.

Antimicrobial Properties

The presence of the 1,2,4-oxadiazole ring is noteworthy due to its common occurrence in antibiotics and antifungals. Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. For example, oxadiazole derivatives have shown effectiveness against Mycobacterium tuberculosis and other resistant strains . The specific compound under discussion is expected to exhibit similar properties due to its structural features.

Anticancer Activity

Various studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,2,4-oxadiazole scaffold has been associated with inhibitory effects on several cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the micromolar range against human cancer cell lines such as colon adenocarcinoma and breast cancer .

CompoundCell LineIC50 (µM)
Compound 1OVXF 899 (Ovarian)2.76
Compound 1PXF 1752 (Mesothelioma)9.27
Compound 2PRXF 22Rv1 (Prostate)1.143

These findings suggest that This compound could be a promising lead compound for further development in anticancer drug discovery.

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with specific enzymes or receptors.
  • Modulation of signaling pathways related to cell proliferation and apoptosis.
  • Potential inhibition of kinases and phosphatases due to the chromene core's known inhibitory activity .

Case Studies

In a study focusing on oxadiazole derivatives, several compounds were synthesized and tested for their biological activities. One derivative exhibited potent anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutics . This underscores the potential of structurally similar compounds like This compound .

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